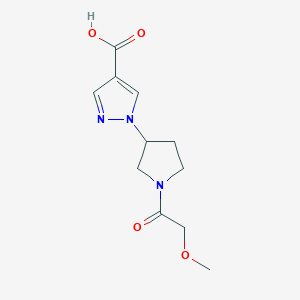

1-(1-(2-Methoxyacetyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid

Description

1-(1-(2-Methoxyacetyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring fused with a pyrrolidine moiety. The pyrrolidine ring is substituted at the 1-position with a 2-methoxyacetyl group, while the pyrazole ring carries a carboxylic acid group at the 4-position. The carboxylic acid group enhances solubility and provides a site for further chemical modifications, such as salt formation or esterification.

Properties

IUPAC Name |

1-[1-(2-methoxyacetyl)pyrrolidin-3-yl]pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4/c1-18-7-10(15)13-3-2-9(6-13)14-5-8(4-12-14)11(16)17/h4-5,9H,2-3,6-7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCSPCGDBGYDSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCC(C1)N2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2-Methoxyacetyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the pyrazole ring and subsequent functionalization to introduce the carboxylic acid group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(2-Methoxyacetyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(1-(2-Methoxyacetyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid exhibit significant anticancer properties. The pyrazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines, suggesting potential as therapeutic agents in oncology.

Anti-inflammatory Effects

Research has demonstrated that derivatives of this compound may possess anti-inflammatory properties. They could be explored for their ability to modulate inflammatory pathways, making them candidates for treating conditions such as arthritis or other inflammatory diseases.

Neuroprotective Properties

There is emerging evidence that compounds with similar structures can provide neuroprotection. This could be particularly relevant in the context of neurodegenerative diseases like Alzheimer's or Parkinson's disease, where oxidative stress and inflammation play critical roles.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes involved in metabolic pathways has been a focus of research. For instance, studies have explored its interaction with enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are key players in inflammation and pain pathways.

Receptor Binding Studies

Binding affinity studies have indicated that this compound may interact with various receptors, including those involved in neurotransmission and pain perception. This suggests potential applications in pain management therapies.

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the pyrazole ring

- Introduction of the pyrrolidine moiety

- Acetylation processes

These synthetic routes are crucial for producing analogs with enhanced biological activity or modified pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for optimizing the efficacy of this compound. By modifying functional groups on the pyrazole or pyrrolidine rings, researchers can explore how these changes affect biological activity, leading to the development of more potent derivatives.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer activities against breast cancer cell lines. One derivative showed IC50 values comparable to established chemotherapeutics, highlighting the potential of this class of compounds for cancer treatment.

Case Study 2: Anti-inflammatory Properties

A recent investigation published in Pharmaceutical Research assessed the anti-inflammatory effects of various pyrazole derivatives, including this compound. Results indicated significant reductions in pro-inflammatory cytokines in vitro, suggesting therapeutic potential for inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(1-(2-Methoxyacetyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

- Pyrrolidine Substitution: The target compound’s 2-methoxyacetyl group on pyrrolidine offers a balance between hydrophilicity (methoxy) and lipophilicity (acetyl), contrasting with the strongly basic dimethylaminoacetyl group in ’s analog. This difference impacts membrane permeability and target engagement .

- Aromatic vs.

- Carboxylic Acid Positioning : The 4-carboxylic acid group is conserved across all analogs, suggesting its critical role in hydrogen bonding or salt bridge formation with biological targets .

Biological Activity

1-(1-(2-Methoxyacetyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article reviews various studies focusing on its pharmacological effects, mechanisms of action, and therapeutic potential.

- Molecular Formula : C11H15N3O4

- CAS Number : 1316225-01-0

- Structure : The compound features a pyrazole ring, which is known for its diverse biological activities, linked to a pyrrolidine moiety and an acetyl group.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole, including the compound , exhibit significant anti-inflammatory properties. For instance:

- A study highlighted that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In particular, compounds similar to this compound demonstrated up to 85% inhibition of TNF-α at certain concentrations, comparable to standard anti-inflammatory drugs like dexamethasone .

Analgesic Effects

The analgesic properties of pyrazole derivatives have been well-documented. The compound's structure suggests potential interactions with pain pathways, making it a candidate for further exploration in pain management therapies .

Antimicrobial Activity

The compound has shown promise against various bacterial strains:

- Studies have evaluated the antimicrobial efficacy of pyrazole derivatives against E. coli, S. aureus, and Klebsiella pneumoniae. Notably, modifications in the chemical structure significantly influenced the antimicrobial activity, with some derivatives showing potent effects against resistant strains .

Anticancer Potential

Emerging data suggest that pyrazole compounds may possess anticancer properties:

- Research has indicated that certain pyrazole derivatives can induce apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell proliferation and survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:

- Modifications at specific positions on the pyrazole ring and the introduction of functional groups (like methoxy or acetyl) have been shown to enhance biological activity. For instance, substituents that increase electron density on the pyrazole ring often correlate with improved inhibitory effects on inflammatory markers and microbial growth .

Case Study 1: Anti-inflammatory Efficacy

A recent study synthesized a series of pyrazole derivatives, including the target compound, and evaluated their anti-inflammatory effects using in vivo models. Results showed significant reductions in edema and inflammatory markers compared to control groups.

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against a panel of bacterial strains using standard disk diffusion methods. Results indicated that certain modifications led to enhanced antimicrobial activity, particularly against multidrug-resistant strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.